molecular formula C17H21BrO B8727778 2-(5-Bromo-2-methoxyphenyl)adamantane

2-(5-Bromo-2-methoxyphenyl)adamantane

Cat. No. B8727778
M. Wt: 321.3 g/mol
InChI Key: JLXGISLEMCPIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-methoxyphenyl)adamantane is a useful research compound. Its molecular formula is C17H21BrO and its molecular weight is 321.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromo-2-methoxyphenyl)adamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-2-methoxyphenyl)adamantane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5-Bromo-2-methoxyphenyl)adamantane

Molecular Formula

C17H21BrO

Molecular Weight

321.3 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)adamantane

InChI

InChI=1S/C17H21BrO/c1-19-16-3-2-14(18)9-15(16)17-12-5-10-4-11(7-12)8-13(17)6-10/h2-3,9-13,17H,4-8H2,1H3

InChI Key

JLXGISLEMCPIIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3CC4CC(C3)CC2C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 L flask equipped with a stirrer, a reflux condenser and a dropping funnel, a mixture of 50 g (0.33 M) 1-adamantanol, 68 g (45.5 mL, 0.36 M) 4-bromoanisole and 500 mL of methylene chloride is prepared. The mixture is stirred until dissolved and then 35 g (19 mL, 0.36 M) sulfuric acid added during one hour. The reaction mixture is stirred for 4 hours, 200 mL of water added, stirred for another 10 min, transferred to separating funnel and the organic layer collected, which is neutralized by two portions of 100 mL 10% sodium carbonate solution. Methylene chloride is distilled off completely, the residue dissolved in 300 mL of ethyl acetate, filtered, concentrated to 200 mL and left to crystallize at 0° C. for 16 h. The crystals are filtered off, washed by 50 mL of cold ethyl acetate and dried at 100° C. for one hour. 2-adamantyl-4-bromoanisole, 76 g (72%) with m.p. 140-141° C. is obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45.5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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